2-bromo-3-methyl-4-nitroPyridine

説明

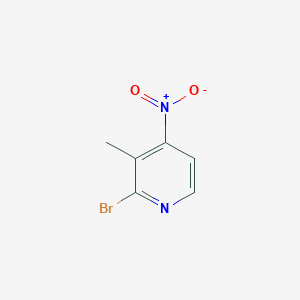

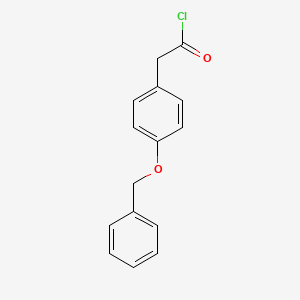

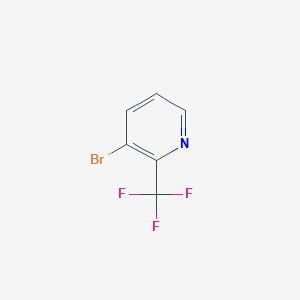

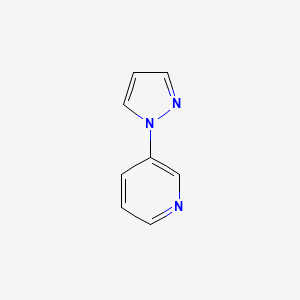

2-bromo-3-methyl-4-nitroPyridine is a compound that is part of the bromopyridine derivatives. These compounds are highly functionalized and have been studied for their potential applications in various fields, including the synthesis of antitumor antibiotics such as streptonigrin and lavendamycin . The compound's structure includes a bromine atom at the second position, a methyl group at the third position, and a nitro group at the fourth position on the pyridine ring.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including 2-bromo-3-methyl-4-nitroPyridine, involves palladium-catalyzed cross-coupling reactions. These reactions are fluoride-promoted and can yield sterically demanding biaryls . The synthesis process is significant for the development of complex molecules that can serve as intermediates in the production of pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied using quantum chemical calculations and spectroscopic investigations. Density Functional Theory (DFT) methods are commonly used to optimize the geometry and analyze the vibrational frequencies of these compounds . The molecular structure is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Bromopyridine derivatives are reactive and can undergo various chemical reactions. For instance, 2-bromo-3-methyl-4-nitroPyridine can participate in nucleophilic substitution reactions with amines, which may lead to unexpected products such as nitro-group migration . These reactions are influenced by factors such as solvent and base conditions, and they are important for the functionalization and further modification of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-methyl-4-nitroPyridine are influenced by its molecular structure. The presence of substituents like the bromine atom and the nitro group affects the compound's polarity, reactivity, and potential as a material for non-linear optical (NLO) applications . Spectroscopic methods such as FTIR and Raman are used to study these properties and provide insights into the compound's behavior in different environments .

Relevant Case Studies

Case studies involving 2-bromo-3-methyl-4-nitroPyridine focus on its application in the synthesis of complex molecules and its potential biological activity. For example, the compound's role in the synthesis of antitumor antibiotics is a significant area of research . Additionally, docking studies have been conducted to predict the binding orientation, affinity, and activity of the compound when interacting with proteins, which can provide valuable information for drug design .

科学的研究の応用

Crystal Structure and Vibrational Spectra

The crystal structure and polarized vibrational spectra of 2-Bromo-4-nitropyridine N-oxide were analyzed, revealing its orthorhombic space group and the coplanar nature of the Br ion with the pyridine ring. The study focused on its hydrogen bonding and van der Waals contacts, indicating its potential in molecular engineering and material science (Hanuza et al., 2002).

Conformational Stability and Vibrational Studies

Research on the conformational stability and vibrational analyses of derivatives of 2-bromo-3-methyl-4-nitropyridine showed insights into their molecular stability and bond strength. This study is critical for understanding the chemical and physical properties of these compounds, which can be applied in various chemical processes and product development (Balachandran et al., 2012).

Large Scale Synthesis

The large-scale synthesis of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation demonstrated robust and safe protocols for industrial-scale production. This research is significant for the pharmaceutical and agrochemical industries where such compounds are intermediates (Agosti et al., 2017).

Nucleophilic Substitution Reaction

A study on the nucleophilic substitution reaction of amines with 3-Bromo-4-nitropyridine revealed a new nitro-group migration. This finding is crucial for organic synthesis and designing new chemical reactions, impacting the development of novel compounds (Yao et al., 2005).

Molecular and Crystal Structures

Research on the molecular and crystal structures of derivatives of 2-bromo-3-methyl-4-nitropyridine provided insights into their geometric and electronic properties. This information is vital for applications in crystallography, materials science, and pharmaceuticals (Bryndal et al., 2012).

作用機序

Target of Action

Nitropyridines, a class of compounds to which 2-bromo-3-methyl-4-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

The mode of action of 2-bromo-3-methyl-4-nitropyridine involves a unique reaction mechanism. This shift can lead to the synthesis of various substituted pyridines .

Biochemical Pathways

The compound’s ability to undergo a [1,5] sigmatropic shift suggests it may influence pathways involving nitropyridines .

Pharmacokinetics

Its molecular weight (21702 g/mol) and solid physical form suggest that its bioavailability may be influenced by these factors .

Result of Action

Its ability to undergo a [1,5] sigmatropic shift and form various substituted pyridines suggests it may have diverse effects at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-bromo-3-methyl-4-nitropyridine. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

将来の方向性

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research may focus on developing such methodologies.

特性

IUPAC Name |

2-bromo-3-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-8-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAOQVPWZPIWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-3-methyl-4-nitroPyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methylamine](/img/structure/B1280476.png)